Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate hydrate
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Overview
Description
Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate hydrate is a chemical compound known for its fluorescent properties. It is commonly used in biochemical and molecular biology research due to its ability to label proteins and carbohydrates. The compound is water-soluble and exhibits a blue-green fluorescence, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate hydrate typically involves the reaction of 5-nitro-1-naphthalenesulfonic acid with ethylenediamine. The nitro group is reduced to an amino group, followed by sulfonation to introduce the sulfonate group. The final product is then converted to its sodium salt form and hydrated .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the use of catalysts and specific reaction temperatures to optimize the conversion rates and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino groups are oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, which may alter its fluorescent properties.
Substitution: It can participate in substitution reactions where the amino or sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Reduced amino derivatives.
Substitution Products: Various substituted naphthalenesulfonates.
Scientific Research Applications
Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate hydrate is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemistry: Used as a fluorescent probe to study protein folding, conformational changes, and interactions.
Molecular Biology: Employed in labeling nucleic acids and carbohydrates for visualization and quantification.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and in imaging techniques to track cellular processes.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property allows it to act as a probe or marker in various biological and chemical assays. The molecular targets include proteins, nucleic acids, and carbohydrates, where it binds and provides a fluorescent signal for detection .
Comparison with Similar Compounds
Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate: Similar in structure but without the hydrate form.
1,5-Naphthalenedisulfonic acid: Another naphthalene derivative with sulfonate groups but different functional groups.
Fluorescein: A widely used fluorescent dye with different structural properties but similar applications in labeling and detection.
Uniqueness: Sodium 5-(2-aminoethylamino)-1-naphthalenesulfonate hydrate is unique due to its specific combination of aminoethylamino and naphthalenesulfonate groups, which provide distinct fluorescent properties and solubility characteristics. This makes it particularly useful in applications requiring high sensitivity and specificity in fluorescence-based assays .
Properties
IUPAC Name |
sodium;5-(2-aminoethylamino)naphthalene-1-sulfonate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S.Na.H2O/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17;;/h1-6,14H,7-8,13H2,(H,15,16,17);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSNFBRKWCVQDM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)NCCN.O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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